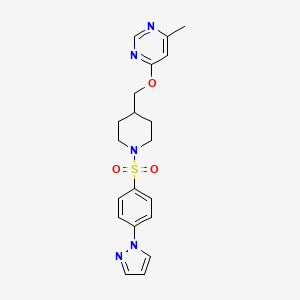

4-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, starting from basic pyrimidines or pyrazoles and introducing various functional groups through reactions like nitrilation, chlorination, and sulfonylation. For instance, pyrimidine and pyrazolopyrimidine derivatives containing a sulfonyl moiety were synthesized using a sulfonyl phenyl hydrazone as a starting material, demonstrating the importance of activated nitriles in heterocyclic chemistry (Ammar et al., 2004).

Molecular Structure Analysis

X-ray diffraction studies and spectroscopic techniques, such as NMR and FT-IR, are crucial for confirming the molecular structure of synthesized compounds. For example, a study reported the synthesis and molecular structure analysis of a related compound, revealing its crystallization in the monoclinic system and confirming the structure through various characterization techniques (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine and sulfonyl derivatives include addition-rearrangement reactions with arylsulfonyl isocyanates, leading to functionalized piperidones, showcasing the versatility of these compounds in synthesizing complex structures (Jao et al., 1996).

Wirkmechanismus

Target of Action

The primary target of this compound is the soluble epoxide hydrolase (sEH) enzyme . sEH is a member of the α/β hydrolase family, specifically acting on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .

Mode of Action

The compound acts as an inhibitor of the sEH enzyme . It shows varying degrees of selectivity towards the sEH enzymes . Particularly, similar compounds have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition . The compound’s interaction with its target involves H-bond interactions .

Biochemical Pathways

The inhibition of sEH affects the metabolism of fatty acid epoxides . sEH shows selectivity for aliphatic epoxides such as these . By inhibiting sEH, the compound prevents the conversion of these epoxides into their corresponding diols .

Result of Action

The inhibition of sEH by this compound can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the role of sEH in the metabolism of fatty acid epoxides, which are involved in these physiological processes .

Eigenschaften

IUPAC Name |

4-methyl-6-[[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-16-13-20(22-15-21-16)28-14-17-7-11-24(12-8-17)29(26,27)19-5-3-18(4-6-19)25-10-2-9-23-25/h2-6,9-10,13,15,17H,7-8,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMGMOVPMARHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)